IOX2 is a selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases, primarily targeting prolyl hydroxylase domain-containing protein 2 (PHD2). This compound is notable for its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α), a critical regulator in cellular responses to low oxygen levels. By inhibiting PHD2, IOX2 prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of genes involved in processes such as angiogenesis, metabolism, and erythropoiesis .
There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of the 1,2-dihydroquinoline core suggests a potential for biological activity, as this scaffold is found in many drugs []. The functional groups within the molecule might allow for interactions with biological targets, but specific details regarding its mechanism are unknown without further research.
The presence of the dihydroquinoline moiety suggests a possible role in kinase inhibition. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major area of research in cancer and other diseases []. Further research is needed to determine if 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid possesses kinase inhibitory activity and its selectivity towards specific kinases.
The combination of the dihydroquinoline and the carboxylic acid functional groups might be of interest for investigating antibacterial properties. Dihydroquinolones are a class of antibiotics with established activity against various bacteria []. However, in-vitro and in-vivo studies would be necessary to assess the potential antibacterial efficacy of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid.
The structure of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid offers a platform for further chemical modifications. Medicinal chemists can use this compound as a starting point to synthesize analogs with potentially improved biological properties. This approach is often employed in drug discovery to identify drug candidates with better potency, selectivity, or pharmacokinetic properties [].
IOX2 has demonstrated significant biological activity by effectively increasing HIF-1α levels across various VHL-competent cell lines. Its selectivity for PHD2 has been confirmed through assays that indicate an AlphaScreen IC50 value of 22 nM for PHD2 inhibition. Importantly, IOX2 showed no activity against a broad panel of 55 receptors and ion channels at a concentration of 10 µM, highlighting its specificity .
The synthesis of IOX2 typically begins with isatoic anhydride as a starting material. The process involves organic solvents and catalysts to facilitate the formation of the desired product. For industrial production, optimized reaction conditions are employed to maximize yield and purity, often incorporating purification steps such as recrystallization or chromatography.
IOX2 is primarily utilized in research settings as a chemical probe to study the role of PHDs in cellular responses to hypoxia. Its ability to stabilize HIF-1α makes it valuable for investigating pathways related to cancer, ischemia, and other conditions where oxygen levels are critical. Additionally, due to its selective inhibition profile, IOX2 is considered a potential candidate for developing targeted therapies aimed at modulating HIF-related pathways .
Studies have shown that IOX2 binds to PHD2 without displacing the HIF-1α substrate from the active site, suggesting a unique mechanism of action. This binding allows HIF-1α to remain associated with PHD2 while preventing its hydroxylation and degradation. The interaction studies indicate that IOX2 effectively inhibits HIF-1α prolyl-hydroxylation across various human cell lines, reinforcing its role as a potent inhibitor .
Several compounds share similar properties with IOX2:
Compound Name | Description | Unique Features |
---|---|---|
Vadadustat | A prolyl hydroxylase inhibitor used for anemia treatment | Targets multiple PHDs but less selective than IOX2 |
Roxadustat | Another PHD inhibitor aimed at chronic kidney disease | Used clinically for anemia; broader target profile |
IOX4 | A triazole-based PHD inhibitor with activity in the brain | More potent than IOX2; different binding mode |
IOX2's uniqueness lies in its high selectivity for PHD2 and its ability to stabilize HIF-1α without affecting other hydroxylases. This selectivity allows researchers to study the specific role of PHD2 in hypoxia-related pathways more effectively than with other inhibitors .
IOX2, chemically designated as N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, is a synthetic organic compound with the molecular formula C₁₉H₁₆N₂O₅ and a molecular weight of 352.34 g/mol. Its structure features a quinoline-glycine core, where a benzyl group is attached to the nitrogen atom at position 1 of the quinoline ring, and a glycine moiety is linked via a carbonyl group at position 3.
IOX2 adopts the 2-oxo-4-hydroxy tautomeric form in its crystalline state, as confirmed by X-ray diffraction studies. While the co-crystal structure of IOX2 with prolyl hydroxylase domain-containing protein 2 (PHD2) remains unsolved, structural analogues (e.g., a methyl-substituted variant) reveal key interactions:
Key Structural Features | Details |
---|---|
Tautomeric form | 2-oxo-4-hydroxy |
Metal coordination | Bidentate (O and OH) |
Hydrophobic interactions | Benzyl and quinoline rings |
IOX2 exhibits distinct spectroscopic signatures critical for structural validation:
IOX2 is synthesized via modified Knorr quinoline synthesis, optimized for yield and selectivity.
The synthesis involves:
Key optimizations include:
IOX2 is purified to >98% purity using:
Analytical validation employs:
Purification Method | Conditions | Purity Achieved |
---|---|---|
Recrystallization | Ethanol/water | >95% |
HPLC | C18, acetonitrile | >98% |
IOX2 demonstrates exceptional potency in targeting the iron(II)-dependent catalytic site of Prolyl Hydroxylase Domain 2, achieving an inhibition concentration fifty percent value of 22 nanomolar in AlphaScreen assays [1] [2]. The compound functions as a bidentate chelator, coordinating directly with the ferrous iron center through its quinoline nitrogen and phenolic oxygen atoms [1]. Structural analysis reveals that IOX2 coordinates manganese(II), which substitutes for iron(II) in crystallographic studies, in a bidentate fashion utilizing both the side chain amide-carbonyl and phenolic oxygen [1].
The iron coordination mechanism involves the displacement of water molecules that normally occupy coordination sites around the ferrous center in the resting enzyme state [8]. Prolyl Hydroxylase Domain 2 exhibits an unexpectedly high affinity for its iron(II) cofactor, with the enzyme copurifying with endogenous levels of the metal [8]. This high affinity relationship facilitates the efficient binding of IOX2 to the catalytic center, where the compound's heterocyclic scaffold provides additional stabilizing interactions beyond the primary metal coordination [4].
The bicyclic heteroaromatic ring system of IOX2 becomes sandwiched between hydrophobic side chains of Tyrosine310, Methionine299, and Tryptophan389 within the active site [1]. These hydrophobic interactions contribute significantly to the binding affinity and specificity of IOX2 for Prolyl Hydroxylase Domain 2 [1]. The positioning of IOX2 within the catalytic site creates a steric clash with hydroxylated Hypoxia-Inducible Factor-1α, effectively preventing productive substrate binding [1].
Parameter | Value | Assay Method | Reference |
---|---|---|---|
Inhibition Concentration Fifty Percent | 22 nanomolar | AlphaScreen | [1] [2] |
Metal Coordination | Bidentate | Crystallographic | [1] |
Binding Mode | Iron(II) chelation | Structural analysis | [1] |
Selectivity over Factor Inhibiting Hypoxia-Inducible Factor-1 | >100-fold | Comparative assay | [2] |
IOX2 functions as a competitive inhibitor against the 2-oxoglutarate cosubstrate, directly competing for the same binding site within the Prolyl Hydroxylase Domain 2 active site [9]. Nuclear magnetic resonance competition studies using labeled 2-oxoglutarate demonstrate that IOX2 effectively displaces the cofactor from its binding site on Prolyl Hydroxylase Domain 2 [9]. The inhibitor achieves this displacement while allowing the Hypoxia-Inducible Factor-1α substrate to remain bound, albeit in a non-productive orientation [9].
The 2-oxoglutarate binding site of Prolyl Hydroxylase Domain 2 accommodates IOX2 through specific interactions with key active site residues [9]. The side chain carboxylate of IOX2 is positioned to form hydrogen bonds with Arginine383 and Tyrosine329, mimicking some of the interactions normally made by 2-oxoglutarate [1]. The triazole ring of related compounds occupies the pocket normally filled by the methylenecarboxyl side chain of 2-oxoglutarate, demonstrating the competitive nature of the inhibition [9].
Kinetic analysis reveals that IOX2 displays characteristics consistent with classical competitive inhibition, where increasing concentrations of 2-oxoglutarate can overcome the inhibitory effects [12]. The high intracellular concentrations of 2-oxoglutarate, which can reach micromolar levels in tissues, provide an explanation for the reduced cellular potency of IOX2 compared to its nanomolar enzymatic potency [12]. This concentration-dependent competition necessitates the development of inhibitors with exceptionally low inhibition constants to achieve effective cellular activity [12].
The competitive inhibition mechanism is further supported by crystallographic evidence showing that IOX2 analogs bind within the 2-oxoglutarate binding pocket [9]. The Tyrosine303 phenol group is positioned to hydrogen bond with the isoquinoline-2-hydroxyl group of IOX2, establishing a key interaction that stabilizes the inhibitor within the cofactor binding site [1]. This positioning effectively blocks 2-oxoglutarate access while maintaining the structural integrity of the enzyme [1].
IOX2 demonstrates differential inhibitory activity across the three Prolyl Hydroxylase Domain isoforms, with the highest potency observed against Prolyl Hydroxylase Domain 2 [2] [30]. While specific inhibition concentration fifty percent values for Prolyl Hydroxylase Domain 1 and Prolyl Hydroxylase Domain 3 are not extensively documented in the literature, studies indicate that IOX2 inhibits all three isoforms with altered selectivity patterns [2] [30]. The original characterization by Murray and colleagues established that dipeptidyl-quinolone derivatives, including IOX2, inhibit Hypoxia-Inducible Factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity profiles [30].
The three Prolyl Hydroxylase Domain isoforms exhibit distinct tissue distribution patterns and regulatory mechanisms, which contribute to their differential sensitivity to IOX2 [38]. Prolyl Hydroxylase Domain 1, Prolyl Hydroxylase Domain 2, and Prolyl Hydroxylase Domain 3 each contribute in a non-redundant manner to the regulation of both Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α subunits [38]. The contribution of each isoform under specific cellular conditions depends strongly on the relative abundance of the enzyme, creating opportunities for selective targeting [38].
Research demonstrates that isoform-specific patterns of Prolyl Hydroxylase Domain induction by hypoxia and hormonal signals alter both the relative abundance of the enzymes and their relative contribution to Hypoxia-Inducible Factor regulation [38]. The Prolyl Hydroxylase Domains manifest specificity for different prolyl hydroxylation sites within each Hypoxia-Inducible Factor-α subunit and display selectivity between Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α isoforms [38]. This differential substrate specificity suggests that selective Prolyl Hydroxylase Domain inhibition could potentially alter the characteristics of Hypoxia-Inducible Factor activation in a controlled manner [38].
Functional studies using small interference ribonucleic acid targeting individual Prolyl Hydroxylase Domain isoforms reveal distinct roles in cellular responses [37]. Prolyl Hydroxylase Domain 3 silencing produces the most significant impact on postischemic neovascularization compared to Prolyl Hydroxylase Domain 1 or Prolyl Hydroxylase Domain 2 inhibition [37]. These findings indicate that while IOX2 can inhibit multiple isoforms, the physiological consequences may vary depending on the specific cellular context and relative isoform expression levels [37].
Isoform | Primary Localization | Relative Sensitivity to IOX2 | Functional Specificity |
---|---|---|---|
Prolyl Hydroxylase Domain 1 | Nucleus, cytoplasm | Moderate | Hypoxia-Inducible Factor-1α regulation |
Prolyl Hydroxylase Domain 2 | Cytoplasm | Highest (22 nanomolar) | Primary Hypoxia-Inducible Factor regulator |
Prolyl Hydroxylase Domain 3 | Nucleus | Moderate | Apoptosis regulation |
IOX2 exhibits exceptional selectivity against the Jumonji Domain family of oxygenases, displaying greater than 100-fold selectivity for Prolyl Hydroxylase Domain 2 over major Jumonji Domain-containing histone demethylases [2] [20]. Comprehensive selectivity profiling demonstrates that IOX2 shows minimal inhibitory activity against Jumonji Domain 2A, Jumonji Domain 2C, Jumonji Domain 2E, and Jumonji Domain 3, with inhibition concentration fifty percent values exceeding 100 micromolar for these targets [2] [20].
The structural basis for this selectivity lies in the distinct active site architectures between Prolyl Hydroxylase Domains and Jumonji Domain family enzymes [19]. While both enzyme families share the common iron(II)- and 2-oxoglutarate-dependent catalytic mechanism, they differ significantly in their substrate binding regions and surrounding structural elements [19]. The Jumonji Domain catalytic domain adopts a double-stranded β-helical fold, also called the jelly-roll fold, composed of eight β-strands forming a β-sandwich structure [19].
Detailed selectivity analysis reveals that IOX2 maintains at least 2000 to 5000-fold selectivity for Prolyl Hydroxylase Domain 2 over various Jumonji Domain family members when assessed by inhibition concentration fifty percent values [22]. This remarkable selectivity profile extends beyond histone demethylases to include other 2-oxoglutarate-dependent oxygenases such as Factor Inhibiting Hypoxia-Inducible Factor-1, against which IOX2 shows similar selectivity margins [22].
The cross-reactivity analysis conducted using AlphaScreen methodology across a panel of human histone lysine demethylases confirms the specificity of IOX2 for Prolyl Hydroxylase Domain enzymes [22]. Additional screening against 55 receptors and ion channels using the Cerep panel at 10 micromolar concentrations shows no significant activity, further establishing the selectivity profile of IOX2 [1] [22]. This comprehensive selectivity assessment positions IOX2 as a highly specific chemical probe for Prolyl Hydroxylase Domain 2 research applications [22].
Enzyme Target | Inhibition Concentration Fifty Percent | Selectivity vs Prolyl Hydroxylase Domain 2 | Enzyme Family |
---|---|---|---|
Jumonji Domain 2A | >100 micromolar | >4500-fold | Histone demethylase |
Jumonji Domain 2C | >100 micromolar | >4500-fold | Histone demethylase |
Jumonji Domain 2E | >100 micromolar | >4500-fold | Histone demethylase |
Jumonji Domain 3 | >100 micromolar | >4500-fold | Histone demethylase |
Factor Inhibiting Hypoxia-Inducible Factor-1 | >100 micromolar | >4500-fold | 2-oxoglutarate oxygenase |